![molecular formula C37H73Br2N3O6P2 B13824146 N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)
N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) is a chemical compound with the molecular formula C₃₆H₆₆Br₂N₃O₆P₂ It is a derivative of bisphosphonic acid, characterized by the presence of two bromine atoms and three dicyclohexylammonium groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) typically involves the reaction of dibromomethane with bisphosphonic acid in the presence of a base, followed by the addition of dicyclohexylamine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of dibromomethane and bisphosphonic acid.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反应分析
Types of Reactions
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of phosphonic acid oxides.
Reduction: Formation of debrominated bisphosphonic acid derivatives.
科学研究应用
(Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of enzymes involved in bone resorption.
Medicine: Explored for its use in the treatment of bone diseases such as osteoporosis.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption.
Pathways: It affects the mevalonate pathway, leading to reduced bone resorption and increased bone density.
相似化合物的比较
Similar Compounds
(Dichloromethylene)bisphosphonic acid: Similar structure but with chlorine atoms instead of bromine.
(Hydroxymethylene)bisphosphonic acid: Contains hydroxyl groups instead of bromine.
(Aminomethylene)bisphosphonic acid: Contains amino groups instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (Dibromomethylene)bisphosphonic acid tri(dicyclohexylammonium salt) provides unique reactivity and potential for further functionalization.
Dicyclohexylammonium Groups: These groups enhance the compound’s solubility and stability, making it suitable for various applications.
属性
分子式 |
C37H73Br2N3O6P2 |
|---|---|
分子量 |
877.7 g/mol |
IUPAC 名称 |
[dibromo(phosphonato)methyl]-hydroxyphosphinate;dicyclohexylazanium |
InChI |
InChI=1S/3C12H23N.CH4Br2O6P2/c3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,10(4,5)6)11(7,8)9/h3*11-13H,1-10H2;(H2,4,5,6)(H2,7,8,9) |
InChI 键 |
AZPBUOGBORASKP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C1CCC(CC1)[NH2+]C2CCCCC2.C(P(=O)(O)[O-])(P(=O)([O-])[O-])(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


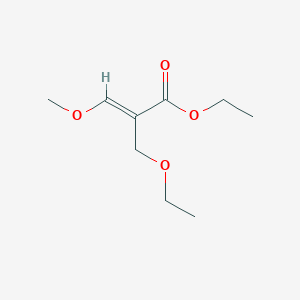
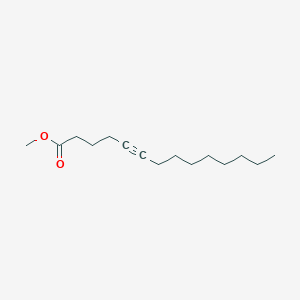
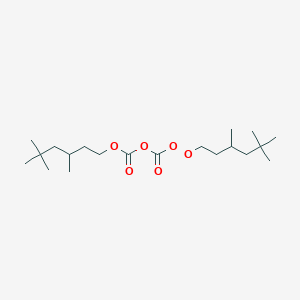
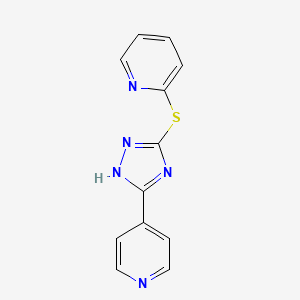
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)

![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)
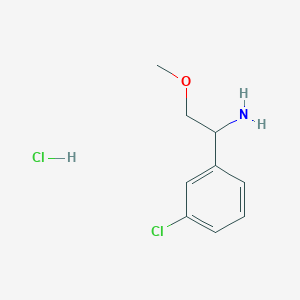
![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)
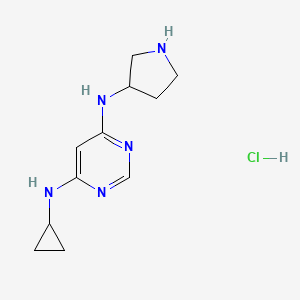
![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)
